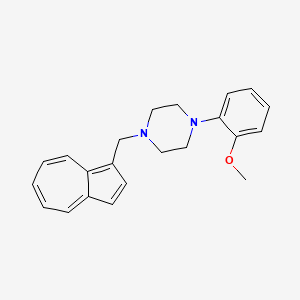
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine
概要
説明
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique structure combining azulenyl, piperazinyl, and methoxybenzene moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of azulenylmethyl and piperazinyl intermediates. The key steps include:
Formation of Azulenylmethyl Intermediate: This involves the reaction of azulene with a suitable alkylating agent under controlled conditions.
Piperazinyl Intermediate Synthesis: Piperazine is reacted with a suitable halogenated compound to introduce the desired substituents.
Coupling Reaction: The azulenylmethyl and piperazinyl intermediates are coupled under specific conditions, often using a catalyst to facilitate the reaction.
Methoxybenzene Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
科学的研究の応用
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
類似化合物との比較
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(4-(1-Azulenylmethyl)-1-piperazinyl)pyrimidine, 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3,4-dimethoxyphenyl)thiazol-2-yl]amino]propyl]benzamide.
Uniqueness: The combination of azulenyl, piperazinyl, and methoxybenzene moieties in a single molecule provides unique chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
387360-48-7 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC名 |
1-(azulen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H24N2O/c1-25-22-10-6-5-9-21(22)24-15-13-23(14-16-24)17-19-12-11-18-7-3-2-4-8-20(18)19/h2-12H,13-17H2,1H3 |
InChIキー |
MNVDCQLMHFFYCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FAUC-3019; FAUC 3019; FAUC3019; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















